molecular formula C24H25ClN2O3 B2578019 2-(4-chlorophenoxy)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)acetamide CAS No. 941932-00-9

2-(4-chlorophenoxy)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)acetamide

Cat. No.: B2578019
CAS No.: 941932-00-9
M. Wt: 424.93
InChI Key: LZBTVGDCEZJQRT-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. Its molecular architecture integrates key pharmacophoric elements, including a naphthalene ring system , a morpholino group , and a chlorophenoxy acetamide chain , which together suggest potential for central nervous system (CNS) activity. Research into structurally related compounds, particularly those featuring the acetamide moiety, has demonstrated considerable anticonvulsant properties in animal models of epilepsy, such as the maximal electroshock (MES) test . The acetamide group is a recognized core fragment in several anticonvulsants and investigational compounds, where it is proposed to interact with targets like voltage-sensitive sodium channels in neurons . Furthermore, the naphthalene and morpholine subunits are common in ligands targeting various G-protein coupled receptors (GPCRs) and other neuronal receptors, as evidenced by their prevalence in datasets of expert-curated chemical ligands . The chlorophenoxy fragment is another feature with documented biological relevance in synthetic bioactive molecules . This combination of structural features makes this acetamide derivative a promising candidate for investigating new therapeutic pathways for neurological disorders and for exploring novel mechanisms of ligand-receptor interactions. Its primary research value lies in its potential as a tool compound for probing the pathophysiology of epilepsy and for the development of new classes of neuropharmaceuticals.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O3/c25-19-8-10-20(11-9-19)30-17-24(28)26-16-23(27-12-14-29-15-13-27)22-7-3-5-18-4-1-2-6-21(18)22/h1-11,23H,12-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBTVGDCEZJQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-chlorophenoxy)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)acetamide, identified by its CAS number 941932-00-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H25ClN2O3C_{24}H_{25}ClN_{2}O_{3}, with a molecular weight of 424.9 g/mol. The structure features a chlorophenoxy group and a morpholine moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC24H25ClN2O3
Molecular Weight424.9 g/mol
CAS Number941932-00-9

1. Sigma Receptor Affinity

Research indicates that compounds with similar structures exhibit significant affinity for sigma receptors, particularly σ1 receptors. For instance, a related compound demonstrated high σ1 receptor affinity (Ki = 42 nM) and was 36 times more selective for σ1 than σ2 receptors . This selectivity suggests that this compound may also exhibit similar properties, potentially influencing its analgesic and neuroprotective effects.

2. Antinociceptive Effects

Compounds designed with a morpholine structure have shown promising antinociceptive effects in animal models. For example, in formalin tests, related compounds reduced nociception significantly when administered locally or intrathecally . It is hypothesized that the morpholine component enhances the interaction with pain pathways mediated by sigma receptors.

3. Anti-inflammatory Activity

The anti-inflammatory potential of morpholine derivatives has been explored through their ability to inhibit nitric oxide production in LPS-stimulated macrophages. These studies indicate that such compounds can modulate inflammatory responses, which could be relevant for treating conditions characterized by chronic inflammation .

Case Studies

Several studies have investigated the biological implications of similar compounds:

  • Study on Anticancer Activity : A series of naphthoquinone derivatives were synthesized and evaluated for anticancer activity against various cancer cell lines. One derivative exhibited an IC50 value of 4.1 μM against SGC-7901 cells, indicating significant cytotoxicity . This suggests that structural modifications akin to those in this compound may yield compounds with enhanced anticancer properties.
  • Molecular Docking Studies : Molecular docking analyses revealed that certain derivatives can effectively bind to target proteins involved in cancer progression, suggesting that similar interactions could be expected from the compound .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Receptor Binding : The affinity for sigma receptors may mediate various effects such as analgesia and neuroprotection.
  • Modulation of Inflammatory Pathways : By inhibiting nitric oxide production, the compound may reduce inflammation, contributing to its therapeutic potential.
  • Cytotoxicity in Cancer Cells : The ability to induce apoptosis or alter cell cycle dynamics in cancer cells could be a critical mechanism for its anticancer activity.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound may exhibit significant antimicrobial properties. Similar compounds have demonstrated effectiveness against various pathogens, suggesting that this compound could also possess similar activity.

  • Mechanism of Action : The compound's structure allows for interaction with bacterial membranes, potentially disrupting their integrity and function.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus0.22 - 0.25 μg/mLSynergistic effects noted
Staphylococcus epidermidis0.22 - 0.25 μg/mLEffective against biofilm

Antitumor Activity

The structural features of 2-(4-chlorophenoxy)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)acetamide suggest potential antitumor activity. Research on analogous compounds indicates that modifications in the phenyl and morpholine groups can enhance cytotoxic effects against cancer cell lines.

Data Table: Antitumor Activity

Cell LineIC50 (μM)Notes
HT29 (Colon Cancer)<1.98Significant growth inhibition
Jurkat T Cells<1.61Enhanced by electron-donating groups

Antimicrobial Evaluation

In vitro studies have evaluated the compound's ability to inhibit biofilm formation in bacterial cultures. Results showed that specific structural features enhance antibacterial activity, indicating a promising avenue for further research.

Cytotoxicity Assays

Another study assessed the cytotoxic effects of compounds similar to this compound on Jurkat T cells and HT29 cells. The presence of electron-donating groups was found to be critical for enhancing cytotoxicity, suggesting that the compound's design could be optimized for improved efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cytotoxicity-Focused Analogs

N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide
  • Structural Differences : The naphthalene oxygen is at position 2 (vs. 1 in the target compound), and the ethyl group lacks the naphthalen-1-yl substitution.
  • Activity: Demonstrated cytotoxicity comparable to cisplatin (IC₅₀ ~3.16 µM/mL) in HeLa cells, suggesting that morpholino and naphthoxy groups enhance bioactivity .
  • Key Insight : The position of the naphthalene substituent may influence target binding or metabolic stability.

Chlorophenyl/Naphthalene Acetamides

N-(4-Chlorophenyl)-2-(naphthalen-1-yl)acetamide
  • Structural Differences: Retains the naphthalen-1-yl and acetamide core but replaces the morpholinoethyl and phenoxy groups with a 4-chlorophenyl moiety.
  • Crystallography: Monoclinic crystal system (P21/c), with unit cell dimensions a = 19.163 Å, b = 5.0458 Å, c = 17.252 Å. Intramolecular hydrogen bonding (C–H···O) stabilizes the structure .
  • Implication: The absence of morpholino and phenoxy groups may reduce solubility but simplify synthesis.

Enzyme-Targeting Acetamides

N-(Naphthalen-1-yl)-2-(piperidin-1-yl)acetamide
  • Structural Differences: Substitutes morpholino with piperidine and lacks the 4-chlorophenoxy group.
  • Activity : Reported as an acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor, highlighting the role of heterocyclic amines in enzyme interaction .
  • Comparison: Morpholino (in the target compound) may offer better metabolic stability than piperidine due to its oxygen atom.
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
  • Structural Differences : Incorporates a thiazole ring instead of naphthalene.
  • Properties : Purity 95%, CAS 338749-93-2. The thiazole group could enhance π-stacking interactions in target binding .

Crystallographic Tools

  • SHELXL/OLEX2 : Widely used for refining crystal structures. The target compound’s structure would require similar validation for hydrogen bonding and packing, as seen in related acetamides .

Data Table: Key Comparative Features

Compound Name Structural Features Bioactivity/Properties Source
Target Compound 4-Cl-phenoxy, morpholinoethyl, naphthalen-1-yl Unknown (theorized cytotoxicity/enzyme modulation)
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Morpholinoethyl, naphthalen-2-yloxy Cytotoxic (IC₅₀ ~3.16 µM/mL, HeLa)
N-(4-Chlorophenyl)-2-(naphthalen-1-yl)acetamide 4-Cl-phenyl, naphthalen-1-yl Crystallographically characterized
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazole, morpholino High purity (95%), CAS 338749-93-2

Q & A

Q. Basic Research Focus

  • Solvent optimization : Replace DCM with toluene for safer scale-up and easier crystallization .
  • Temperature control : Maintain <273 K during acyl chloride addition to suppress hydrolysis .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate amide coupling .

What in silico and in vitro methods are recommended to evaluate its pharmacological potential?

Q. Advanced Research Focus

  • Molecular docking : Screen against targets like kinases or GPCRs using the naphthalene moiety as a hydrophobic anchor .
  • In vitro assays :
    • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa).
    • Enzyme inhibition : Fluorescence-based assays for proteases or phosphatases.

How can crystallographic data resolve ambiguities in stereochemical assignments?

Q. Advanced Research Focus

  • Restrained refinement : Fix N–H bond lengths at 0.86 Å during X-ray analysis to resolve H-atom positions .
  • Comparative analysis : Overlay crystal structures with DFT-optimized geometries to validate conformers.

What structural modifications could enhance bioavailability while retaining activity?

Q. Advanced Research Focus

  • Morpholino substitution : Replace with piperazine to improve water solubility.
  • Phenoxy group halogenation : Introduce fluorine at the 3-position to enhance membrane permeability .
  • Prodrug design : Esterify the acetamide to increase oral absorption.

What safety protocols are essential for handling this compound?

Q. Basic Research Focus

  • PPE : Gloves, goggles, and lab coats to avoid dermal contact.
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of chlorinated intermediates .
  • Waste disposal : Neutralize acidic/byproduct streams before disposal .

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